![molecular formula C6H8LiN3O3 B13493793 lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a compound that belongs to the class of lithium salts It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by the addition of lithium hydroxide. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a temperature of around 50°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The triazole ring is known for its ability to interact with biological targets, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is explored for its potential use in treating neurological disorders. Lithium salts have a history of use in psychiatry, and this compound may offer new therapeutic options .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For example, in antimicrobial applications, it may inhibit the function of bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Lithium acetate: A simple lithium salt used in various chemical reactions.
4-methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate.
Ethyl bromoacetate: Another precursor used in the synthesis process.
Uniqueness
This compound stands out due to its combination of a lithium ion with a triazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C6H8LiN3O3 |
|---|---|
Molecular Weight |
177.1 g/mol |
IUPAC Name |
lithium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate |
InChI |
InChI=1S/C6H9N3O3.Li/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
AELLHEUMDMPAKU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C=NN=C1COCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


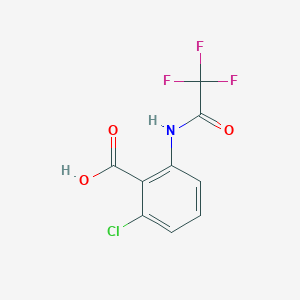
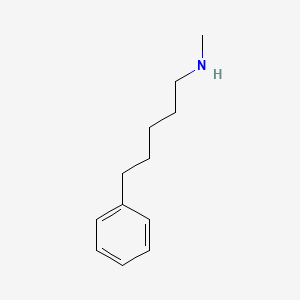
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
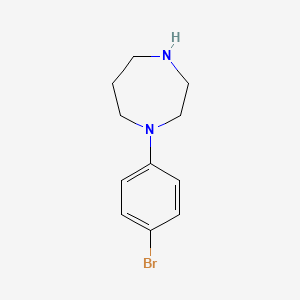
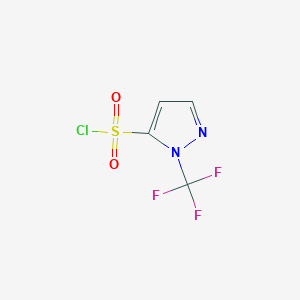
![3-Bromo-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B13493759.png)
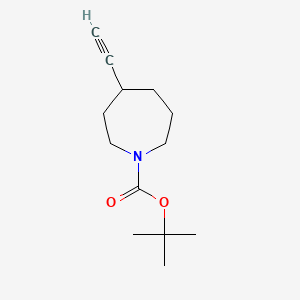
![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
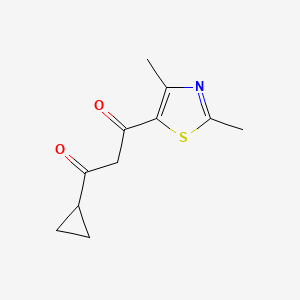
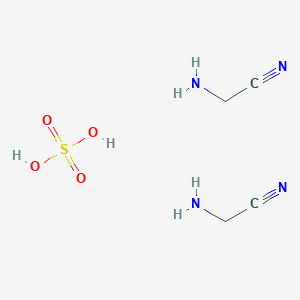
![4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine](/img/structure/B13493796.png)
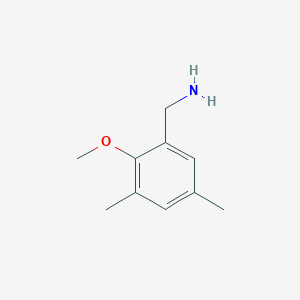
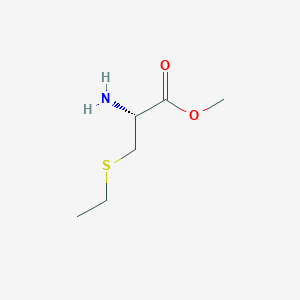
![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
